Dpp-IV-IN-1 is synthesized from various chemical precursors, often involving modifications to existing Dipeptidyl Peptidase-4 inhibitors to enhance efficacy and selectivity. The classification of this compound falls within the broader category of pharmacological agents that target metabolic pathways, specifically those involved in glucose metabolism and insulin regulation.
The synthesis of Dpp-IV-IN-1 typically involves several key steps:
For instance, a recent study synthesized derivatives using carbohydrazide frameworks, which were subjected to various synthetic conditions including wet-lab synthesis followed by biological evaluations .
The molecular structure of Dpp-IV-IN-1 can be characterized by its functional groups and stereochemistry:
Dpp-IV-IN-1 undergoes several key chemical reactions:
The mechanism by which Dpp-IV-IN-1 operates involves:
Dpp-IV-IN-1 exhibits distinct physical and chemical properties:
These properties are critical for determining bioavailability and therapeutic efficacy .
The applications of Dpp-IV-IN-1 extend beyond diabetes management:
Dpp-IV-IN-1 functions as a competitive, reversible inhibitor of dipeptidyl peptidase-IV (DPP-4), exploiting the enzyme’s catalytic mechanism to achieve high-affinity binding. DPP-4, a serine protease, features a catalytic triad comprising Ser630, Asp708, and His740 within its active site [8]. The inhibitor mimics the N-terminal X-Pro/Ala dipeptide motif of endogenous substrates, forming hydrogen bonds with Glu205/Glu206 (the "Glu motif") and hydrophobic interactions within the S1 pocket (Val207, Trp629, Tyr666) [8] [10]. This binding sterically obstructs substrate access while stabilizing a tetrahedral intermediate during proteolysis, thereby preventing cleavage of incretin hormones [8].
Kinetic analyses reveal Dpp-IV-IN-1’s Ki values in the low-nanomolar range (1-10 nM), indicating potent inhibition. Its binding induces conformational shifts in the β-propeller domain, restricting access to the hydrolase domain’s active site via the "side opening" substrate channel [8]. The inhibitor’s residence time exceeds that of early-generation inhibitors due to optimized interactions with secondary substrate-anchoring residues (e.g., Tyr547, Arg125), prolonging therapeutic effects [10].
Table 1: Enzymatic Kinetics of Dpp-IV-IN-1
Parameter | Value | Significance |
---|---|---|
Ki | 2.8 ± 0.3 nM | High binding affinity for DPP-4 |
IC50 | 12 nM (pH 7.4) | Concentration for 50% enzyme inhibition |
kon | 1.4 × 10⁶ M⁻¹s⁻¹ | Rapid association with catalytic site |
koff | 3.9 × 10⁻³ s⁻¹ | Slow dissociation prolonging inhibition |
By inhibiting DPP-4, Dpp-IV-IN-1 allosterically potentiates incretin hormone activity through substrate stabilization. Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are primary substrates cleaved by DPP-4 at position 2 (Ala or Pro residues), leading to inactivation [7] [10]. Dpp-IV-IN-1 extends their half-lives from ≤2 minutes to >15 minutes, amplifying downstream signaling:
Notably, Dpp-IV-IN-1 exerts glucose-dependent effects, minimizing hypoglycemia risk. It indirectly enhances insulin sensitivity in adipose tissue by increasing adiponectin expression and reducing pro-inflammatory cytokine release (e.g., TNF-α, IL-6) [10].
Dpp-IV-IN-1’s selectivity arises from its exploitation of DPP-4’s unique substrate recognition machinery. The enzyme preferentially cleaves peptides with Pro or Ala at position 2 (P1 site), facilitated by:
Kinetic studies using fluorogenic substrates (e.g., H-Ala-Pro-AMC) demonstrate Dpp-IV-IN-1’s mixed-type inhibition, reducing Vmax (from 38 to 9 μmol/min/mg) and increasing Km (from 68 to 212 μM). This indicates simultaneous binding to both free enzyme and enzyme-substrate complexes [2] [10]. Structural dynamics revealed by X-ray crystallography show that Dpp-IV-IN-1 induces closure of the β-propeller "gating loop" (residues 286–292), restricting access to bulkier peptide substrates like neuropeptide Y [8].
Despite structural homology among DPP enzymes, Dpp-IV-IN-1 exhibits moderate selectivity for DPP-4 over dipeptidyl peptidase-8 (DPP-8) and dipeptidyl peptidase-9 (DPP-9). Key determinants of selectivity include:
Table 2: Selectivity Profile of Dpp-IV-IN-1 Against DPP Isoenzymes
Enzyme | IC50 (nM) | Selectivity Ratio (vs. DPP-4) | Key Structural Determinants |
---|---|---|---|
DPP-4 | 12 | 1.0 (reference) | Asp663, Tyr547, Open β-propeller |
DPP-8 | 1,400 | 117 | Ala657, Phe/Tyr330, Narrowed S1 pocket |
DPP-9 | 2,100 | 175 | Ala657, Tyr330, Hydrophobic S2 subsite |
FAPα | >10,000 | >833 | Glu203-Glu204 motif, Altered charge distribution [4] |
Functional consequences of off-target inhibition include potential immune activation: DPP-8/DPP-9 blockade triggers NLRP1 inflammasome-mediated pyroptosis in lymphocytes [9]. However, Dpp-IV-IN-1’s ≥100-fold selectivity minimizes this risk at therapeutic concentrations. Molecular dynamics simulations confirm weaker binding to DPP-9 (ΔG = -8.2 kcal/mol) compared to DPP-4 (ΔG = -12.4 kcal/mol), attributed to suboptimal van der Waals contacts with Val340 and Tyr343 [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5